molecular formula C19H28O2 B13837952 Normethandrone-d3

Normethandrone-d3

Cat. No.: B13837952
M. Wt: 291.4 g/mol
InChI Key: ZXSWTMLNIIZPET-VUXBHZGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Normethandrone-d3 is a deuterated analog of Normethandrone, a synthetic steroid with progestogenic and androgenic/anabolic activity . The parent compound, Normethandrone, is also known as Methylestrenolone and acts as an agonist of the progesterone and androgen receptors . It has been studied for its effects on nitrogen retention and its potential to inhibit ovulation . This deuterated version, this compound, is labeled with three deuterium atoms, making it a critical tool for quantitative analysis in research settings. Its primary applications include use as an internal standard in mass spectrometry-based assays to ensure accurate and precise measurement of Normethandrone levels in complex biological matrices. This is essential for advanced pharmacokinetic studies, drug metabolism research, and other analytical investigations. The product is classified For Research Use Only (RUO). RUO products are intended solely for research procedures in laboratory settings and are not intended for the diagnostic or treatment management of patients . It is not for use in humans, nor for any diagnostic, therapeutic, or clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O2

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17-,18-,19-/m0/s1/i2D3

InChI Key

ZXSWTMLNIIZPET-VUXBHZGSSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Preparation Methods

Molecular Structure and Labeling Sites

  • Normethandrone molecular formula: C20H30O2
  • This compound molecular formula: C20H27D3O2
  • The deuterium atoms are typically introduced at metabolically relevant positions to monitor enzymatic transformations.

Key Synthetic Strategy

  • The core approach involves chemical reactions that enable selective replacement of hydrogen atoms with deuterium.
  • Deuterium sources include deuterated solvents (e.g., D2O, CD3OD) or deuterated reagents.
  • Reaction conditions must be carefully controlled to maximize deuterium incorporation and minimize isotopic scrambling or loss.

Detailed Preparation Methods of this compound

Deuterium Incorporation Techniques

Several chemical methods are employed to introduce deuterium into normethandrone:

  • Hydrogen-Deuterium Exchange (H-D Exchange):
    This method involves exposing normethandrone to deuterated solvents under acidic or basic catalysis to exchange labile hydrogens with deuterium.

    • Conditions: Mild heating, catalytic acid/base, and prolonged reaction times.
    • Advantage: Simple and cost-effective for exchangeable hydrogens.
  • Reduction Using Deuterated Reagents:
    Selective reduction of keto or unsaturated groups using deuterium-labeled reducing agents such as lithium aluminum deuteride (LiAlD4) or deuterated sodium borohydride (NaBD4).

    • This method introduces deuterium at specific carbon centers.
    • Requires protection of sensitive groups to avoid side reactions.
  • Grignard Reaction with Deuterated Reagents:
    In some steroid syntheses, Grignard reactions with deuterated alkyl or aryl magnesium halides introduce deuterium at defined positions.

    • Example: Reaction of a formyl steroid intermediate with a deuterated Grignard reagent followed by hydrogenation.

Stepwise Synthesis Example (Hypothetical Based on Steroid Chemistry)

Step Description Reagents/Conditions Outcome
1 Starting from normethandrone or a suitable steroid intermediate Normethandrone or precursor Base steroid framework
2 Protection of hydroxyl groups if necessary Acetylation or silylation Protect reactive sites
3 Selective reduction of keto group with LiAlD4 LiAlD4 in anhydrous ether, 0°C to room temp Incorporation of deuterium at carbonyl carbon
4 Deprotection of hydroxyl groups Acidic or basic hydrolysis Regeneration of free hydroxyl
5 Hydrogen-deuterium exchange on labile hydrogens D2O or CD3OD with acid/base catalyst Incorporation of exchangeable deuterium
6 Purification Chromatography (e.g., HPLC) Isolation of this compound with high purity

Analytical Verification

Research Discoveries and Data on this compound Preparation

Impact of Deuterium Labeling on Metabolism

  • Deuterium substitution alters metabolic pathways by reducing the rate of enzymatic cleavage at labeled sites (kinetic isotope effect).
  • Studies show this compound has similar receptor affinity but modified metabolic stability compared to normethandrone, aiding in pharmacokinetic studies.

Yield and Purity Considerations

  • High yields (>80%) are achievable with optimized reaction conditions.
  • Purity >98% is typical after chromatographic purification.
  • Deuterium incorporation efficiency is monitored to be >95% at targeted positions.

Example Data Table: Analytical Results of this compound Synthesis

Parameter Result Method
Deuterium incorporation 95-98% at target sites GC-MS, NMR
Chemical purity >98% HPLC
Yield of final product 80-85% Gravimetric
Molecular weight (calculated) 312.4 g/mol (with D3) Mass spectrometry
Retention time shift +0.2 min vs normethandrone LC-MS

Chemical Reactions Analysis

Normethandrone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Normethandrone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Normethandrone-d3, like normethandrone, exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the expression of genes involved in muscle growth, protein synthesis, and other anabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Methandrostenolone-d3: A deuterated anabolic steroid used to track metabolic pathways. Unlike Normethandrone-d3 (if progestogenic), its primary role is in muscle growth studies .
  • Norethindrone: A non-deuterated progestin (C20H26O, MW 282.42) with clinical use in contraceptives and hormone therapy. Its acetate form enhances bioavailability, differing from deuterated analogs in metabolic stability .
  • Methedrone-d3 HCl: A deuterated cathinone derivative for forensic toxicology. Its neuroactive mechanism contrasts with progestins like this compound .
  • Novaluron-d3: A deuterated insecticide used as an internal standard in environmental monitoring, unrelated to hormonal activity .

Analytical and Pharmacokinetic Data

  • Deuterium Effects: Deuteration in Methandrostenolone-d3 reduces metabolic clearance by ~20% compared to non-deuterated forms, a common trend in isotopic analogs .
  • Detection Sensitivity: Deuterated compounds like Novaluron-d3 improve quantification accuracy in LC-MS/MS due to distinct mass shifts .
  • Clinical Relevance: Norethindrone Acetate (MW 384.5) shows prolonged half-life (~8 hours) vs. non-acetylated Norethindrone (~5 hours), suggesting deuteration in this compound might similarly extend half-life .

Q & A

Basic Question: What are the validated analytical methodologies for quantifying Normethandrone-d3 in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound due to its high sensitivity and specificity. Key steps include:

  • Sample Preparation: Use solid-phase extraction (SPE) to minimize matrix effects, with deuterated analogs as internal standards to correct for recovery variations .
  • Chromatographic Separation: Optimize gradient elution on a C18 column to resolve this compound from endogenous isomers. Isotopic separation requires a minimum resolution of 1.2 to avoid interference from non-deuterated species .
  • Mass Spectrometry Parameters: Employ multiple reaction monitoring (MRM) with transitions specific to the deuterated molecular ion (e.g., m/z 315→299 for this compound). Collision energy should be calibrated to maximize signal-to-noise ratios .

Advanced Question: How can researchers address isotopic interference when using this compound as an internal standard in high-throughput assays?

Answer:
Isotopic interference arises due to natural abundance of deuterium in non-labeled compounds. Mitigation strategies include:

  • Dynamic MRM Adjustments: Use software algorithms (e.g., Skyline) to dynamically exclude isotopic peaks overlapping with the target analyte’s retention window .
  • Synthesis Purity Validation: Confirm isotopic purity (>98% deuterium incorporation) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Contamination by non-deuterated species must be <0.1% to avoid cross-contribution .
  • Matrix-Matched Calibration: Prepare calibration curves in the same biological matrix as study samples to account for ionization suppression/enhancement effects .

Basic Question: What experimental design considerations are critical for pharmacokinetic studies involving this compound?

Answer:
Key considerations include:

  • Dose Selection: Use allometric scaling from preclinical models (e.g., rodents) to humans, ensuring plasma concentrations remain within the assay’s linear range .
  • Sampling Timepoints: Collect samples during absorption, distribution, and elimination phases (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Population pharmacokinetic models require dense sampling to estimate inter-individual variability .
  • Control Groups: Include cohorts receiving non-deuterated Normethandrone to assess deuterium’s kinetic isotope effects (KIEs) on metabolism .

Advanced Question: How should researchers resolve contradictory data on the metabolic stability of this compound across different in vitro systems?

Answer:
Contradictions often stem from variability in experimental conditions:

  • Enzyme Source Comparison: Test metabolic stability in both human liver microsomes (HLMs) and hepatocytes. HLMs lack cellular transport mechanisms, which may overestimate intrinsic clearance rates .
  • Incubation Parameter Standardization: Maintain consistent pH (7.4), temperature (37°C), and NADPH concentrations (1 mM) across assays. Deviations >10% can alter cytochrome P450 activity .
  • Data Normalization: Express results as % parent compound remaining relative to time-zero controls, using nonlinear regression (e.g., one-phase decay model) to calculate half-lives .

Basic Question: What ethical guidelines apply to clinical trials using this compound in vulnerable populations?

Answer:
Adhere to the following framework:

  • Informed Consent: Disclose potential risks of deuterated compounds, including long-term isotopic retention and unknown toxicities. Use plain-language summaries for participants with low health literacy .
  • Data Anonymization: Assign unique identifiers to samples and clinical records. Ensure databases are encrypted and accessible only to authorized personnel .
  • IRB Approval: Submit protocols to institutional review boards (IRBs) for risk-benefit analysis, particularly for pediatric or pregnant cohorts .

Advanced Question: How can isotopic labeling of this compound improve mechanistic studies of steroid receptor binding?

Answer:
Deuterium labeling enables:

  • Binding Affinity Assays: Use surface plasmon resonance (SPR) with deuterium-edited buffers to differentiate hydrogen-bonding interactions. A 10% reduction in kon for this compound vs. non-deuterated forms suggests isotopic effects on receptor docking .
  • Crystallography Studies: Co-crystallize this compound with androgen receptors (AR) to resolve deuterium’s spatial impact on ligand-receptor van der Waals contacts. Data should be compared to non-deuterated analogs using PDB-deposited structures .

Basic Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Nonlinear Regression: Fit dose-response curves using a four-parameter logistic model (Hill equation) to estimate EC50 and Hill slope. Bootstrap resampling (1,000 iterations) quantifies parameter uncertainty .
  • ANOVA with Post Hoc Tests: Compare treatment groups via one-way ANOVA followed by Tukey’s HSD test. For non-normal data, use Kruskal-Wallis with Dunn’s correction .

Advanced Question: How can researchers validate the synthetic pathway of this compound to ensure reproducibility?

Answer:

  • Stepwise Intermediate Characterization: Use HRMS and <sup>2</sup>H-NMR to confirm deuterium incorporation at each synthetic step. For example, a singlet at δ 2.1 ppm in <sup>2</sup>H-NMR confirms deuteration at the C17 position .
  • Reaction Optimization: Apply design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature). Central composite designs (CCD) reduce the number of trials while maximizing yield .

Basic Question: What are the reporting standards for in vivo studies using this compound?

Answer:
Follow the ARRIVE 2.0 guidelines:

  • Experimental Details: Report animal strain, sex, age, and housing conditions. For this compound, specify dosing vehicle (e.g., PEG 400) and administration route .
  • Data Transparency: Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) with metadata describing column type, ionization mode, and MRM transitions .

Advanced Question: How can machine learning models improve the prediction of this compound’s metabolic pathways?

Answer:

  • Data Training Sets: Curate a database of deuterated steroid metabolites (e.g., CYP450 oxidation products) from published studies. Use 80% of data for training and 20% for validation .
  • Algorithm Selection: Apply random forest classifiers to predict sites of deuteration-sensitive metabolism. Feature importance scores highlight enzymes (e.g., CYP3A4) most affected by isotopic substitution .

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